Sanggenon D
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Overview
Description
Sanggenon D is a natural flavonoid compound extracted from the root bark of the white mulberry tree (Morus alba). It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities . This compound has been the subject of extensive research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Sanggenon D has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sanggenon D can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a conjugated diene and a dienophile. The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired adduct .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the root bark of the white mulberry tree. The extraction process includes steps such as drying, grinding, and solvent extraction, followed by purification using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Sanggenon D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Mechanism of Action
Sanggenon D exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species and upregulates antioxidant enzymes.
Anti-inflammatory Activity: This compound inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antitumor Activity: It induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the expression of anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
Sanggenon-D: Another flavonoid from the white mulberry tree with similar antioxidant and anti-inflammatory properties.
Quercetin: A widely studied flavonoid with strong antioxidant and anti-inflammatory activities.
Kaempferol: A flavonoid known for its anticancer and cardioprotective effects.
Uniqueness of Sanggenon D
This compound is unique due to its specific molecular structure, which allows it to interact with multiple biological targets and pathways. Its ability to modulate various signaling pathways, such as the NF-κB and mitochondrial apoptosis pathways, distinguishes it from other flavonoids .
Properties
Molecular Formula |
C40H36O12 |
---|---|
Molecular Weight |
708.7 g/mol |
IUPAC Name |
2-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3 |
InChI Key |
SUOXGDJCEWTZIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
Synonyms |
sanggenon D |
Origin of Product |
United States |
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